![molecular formula C6H12N2 B1400288 2-Methyl-2,6-diazaspiro[3.3]heptane CAS No. 1203567-11-6](/img/structure/B1400288.png)

2-Methyl-2,6-diazaspiro[3.3]heptane

Übersicht

Beschreibung

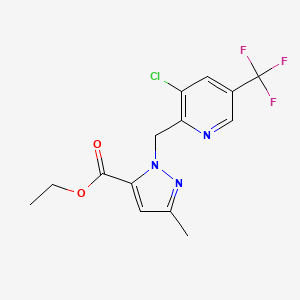

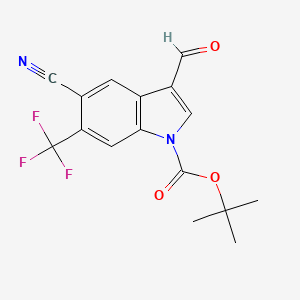

“2-Methyl-2,6-diazaspiro[3.3]heptane” is a chemical compound with the molecular formula C6H12N2 . It is also known as “2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride” with the CAS Number: 1630082-57-3 . The compound is solid in physical form .

Molecular Structure Analysis

The molecular structure of “2-Methyl-2,6-diazaspiro[3.3]heptane” consists of a seven-membered ring with two nitrogen atoms and one methyl group attached . The average mass of the molecule is 112.173 Da .

Physical And Chemical Properties Analysis

“2-Methyl-2,6-diazaspiro[3.3]heptane” is a solid compound . It is stored in an inert atmosphere at temperatures between 2-8°C . and 97% .

Wissenschaftliche Forschungsanwendungen

Synthesis and Application in Catalyzed Aryl Amination Reactions : 2,6-Diazaspiro[3.3]heptanes have been utilized in palladium-catalyzed aryl amination reactions. A concise and scalable synthesis of this compound as a structural surrogate of piperazine has been reported, demonstrating its utility in synthesizing a variety of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes (Burkhard & Carreira, 2008).

Practical Synthesis Routes : A practical route to 2,6-diazaspiro[3.3]heptanes has been described, achieved through reductive amination of a readily available aldehyde with primary amines or anilines. This method is conducive to both library and large-scale synthesis, highlighting the versatility of 2,6-diazaspiro[3.3]heptanes in chemical synthesis (Hamza et al., 2007).

Synthesis of Angular Spirocyclic Azetidines : Novel angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants, have been synthesized. These compounds are useful as building blocks in drug discovery, demonstrating the potential application of 2,6-diazaspiro[3.3]heptanes in the development of pharmaceuticals (Guerot et al., 2011).

Synthesis of Novel Amino Acids : The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid has been accomplished. These new amino acids, added to the family of sterically constrained amino acids, find application in chemistry, biochemistry, and drug design (Radchenko et al., 2010).

Improved Synthesis for Better Solubility : An improved synthesis of the bicyclic spiro compound 2-oxa-6-azaspiro[3.3]heptane has been developed. This compound, typically isolated as an oxalate salt, shows enhanced stability and solubility when isolated as a sulfonic acid salt, expanding the range of reaction conditions it can be used in (Van der Haas et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Eigenschaften

IUPAC Name |

2-methyl-2,6-diazaspiro[3.3]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-8-4-6(5-8)2-7-3-6/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPTZPFVGLVIKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(C1)CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2,6-diazaspiro[3.3]heptane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-isocyanoacetamide](/img/structure/B1400205.png)

![1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde](/img/structure/B1400207.png)

![methyl (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B1400221.png)